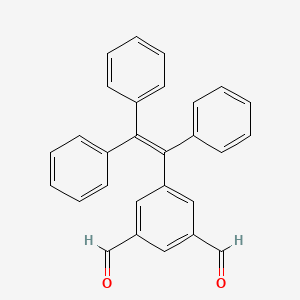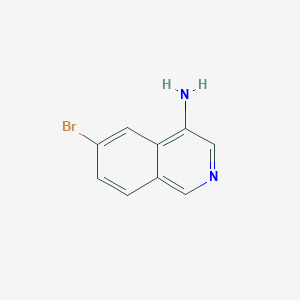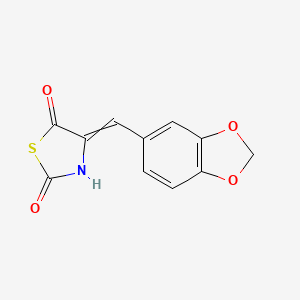
5-(1,2,2-Triphenylvinyl)isophthalaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2,2-Triphenylvinyl)isophthalaldehyde is an organic compound with the molecular formula C28H20O2 and a molecular weight of 388.46 g/mol . This compound is known for its unique structural features, which include a triphenylvinyl group attached to an isophthalaldehyde core. It is primarily used in research settings and has various applications in chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde typically involves the reaction of 1,2,2-triphenylvinyl bromide with isophthalaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,2,2-Triphenylvinyl)isophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Primary amines in the presence of a catalyst like acetic acid.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Schiff bases and other derivatives.
Aplicaciones Científicas De Investigación
5-(1,2,2-Triphenylvinyl)isophthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Materials Science: Employed in the development of novel polymers and organic electronic materials due to its unique structural properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Mecanismo De Acción
The mechanism of action of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde largely depends on its application. In chemical reactions, its reactivity is primarily due to the presence of the aldehyde groups, which can participate in various nucleophilic addition and substitution reactions. In biological systems, its mechanism of action may involve interactions with cellular components, leading to changes in fluorescence properties that can be used for imaging purposes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1,2,2-Triphenylvinyl)benzaldehyde
- 5-(1,2,2-Triphenylvinyl)terephthalaldehyde
- 4-(1,2,2-Triphenylvinyl)benzaldehyde
Uniqueness
5-(1,2,2-Triphenylvinyl)isophthalaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C28H20O2 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
5-(1,2,2-triphenylethenyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C28H20O2/c29-19-21-16-22(20-30)18-26(17-21)28(25-14-8-3-9-15-25)27(23-10-4-1-5-11-23)24-12-6-2-7-13-24/h1-20H |
Clave InChI |
COSVIZATLNJZTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=CC(=C3)C=O)C=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12499261.png)
![5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B12499264.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12499272.png)
![N-(3-chlorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12499285.png)

![2-chloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B12499297.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-ethoxybenzoate](/img/structure/B12499306.png)
![7-benzyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12499307.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-phenylquinoline-4-carboxamide](/img/structure/B12499311.png)
![({5-[(4-Chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)propanedinitrile](/img/structure/B12499312.png)

![Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499317.png)
![3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12499322.png)

